N,1-dimethylcyclobutan-1-amine hydrochloride

Vue d'ensemble

Description

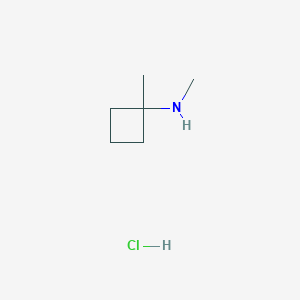

N,1-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a derivative of cyclobutanamine, where the amine group is substituted with two methyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethylcyclobutan-1-amine hydrochloride typically involves the alkylation of cyclobutanamine. One common method is the reaction of cyclobutanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N,1-dimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Formation of N-methylcyclobutanone.

Reduction: Formation of N,1-dimethylcyclobutan-1-amine.

Substitution: Formation of N-alkylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Pharmacological Research

N,1-Dimethylcyclobutan-1-amine hydrochloride is being explored for its potential use in drug development, particularly as a building block for synthesizing novel pharmaceutical agents. Its structural properties allow it to serve as a versatile intermediate in the synthesis of various bioactive compounds.

Case Study: Antidepressant Development

Research has indicated that derivatives of cyclobutane amines may exhibit antidepressant-like effects. In a study involving the synthesis of several cyclobutane derivatives, compounds similar to this compound showed promising results in preclinical models for mood disorders. These compounds were evaluated for their ability to modulate neurotransmitter systems associated with depression .

Materials Science

2.1 Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in the development of polyurethanes and other polymeric materials. Its amine functionality allows it to participate in reactions that form cross-linked structures, enhancing material properties such as strength and elasticity.

Case Study: Polyurethane Synthesis

A study demonstrated the incorporation of this compound into polyurethane formulations. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional formulations without this compound. This enhancement is attributed to the unique cyclic structure of the compound, which contributes to the rigidity and durability of the polymer network .

Chemical Synthesis

3.1 Synthetic Intermediates

The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for various transformations that can lead to the synthesis of more complex molecules.

Table 1: Synthetic Applications of this compound

Biological Studies

4.1 Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems, particularly in creating cell-penetrating peptides that enhance the delivery of therapeutic agents into cells.

Case Study: Anti-Leishmania Drug Delivery

A research project investigated chiral cyclobutane-containing peptides incorporating this compound for targeted delivery of anti-leishmania drugs. The study found that these peptides significantly increased cellular uptake and therapeutic efficacy against leishmaniasis in vitro, highlighting the compound's potential role in improving drug delivery mechanisms .

Mécanisme D'action

The mechanism of action of N,1-dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-Dimethylcyclobutan-1-amine;hydrochloride

- N,3-Dimethylcyclobutan-1-amine;hydrochloride

Uniqueness

N,1-dimethylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the methyl groups can influence the compound’s reactivity and binding affinity to molecular targets.

Activité Biologique

N,1-dimethylcyclobutan-1-amine hydrochloride is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and drug delivery systems. This article delves into its biological activity, encompassing its pharmacological properties, potential therapeutic uses, and relevant case studies.

This compound is characterized by its unique cyclobutane structure, which contributes to its biological activity. The molecular formula is , and it features a dimethylamino group that enhances its solubility and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes and interact with various cellular targets. Research indicates that compounds with similar structures can function as cell-penetrating peptides (CPPs), facilitating the delivery of therapeutic agents into cells. For instance, studies have shown that cyclobutane-containing peptides exhibit selective uptake in protozoan parasites like Leishmania, suggesting potential applications in targeted drug delivery systems for treating parasitic infections .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against protozoan parasites. In vitro studies reveal that peptides derived from cyclobutane structures can exhibit leishmanicidal effects. These peptides were shown to be more effective than traditional transactivator peptides in delivering anti-leishmania drugs, highlighting their potential in chemotherapy .

Cytotoxicity

Cytotoxicity assessments indicate that while some cyclobutane derivatives can be toxic to human cell lines (e.g., HeLa cells), the toxicity levels vary significantly depending on the structural modifications. For example, certain diastereomeric peptides showed lower cytotoxicity compared to their counterparts, making them suitable candidates for further development as therapeutic agents .

Case Studies and Research Findings

Case Study 1: Delivery Systems for Anti-Leishmania Drugs

A study investigated the use of cyclobutane-containing CPPs for delivering anti-leishmania drugs. The results indicated that these CPPs not only facilitated drug uptake but also exhibited concentration-dependent toxicity towards Leishmania promastigotes. The internalization mechanism involved endocytic pathways, which were confirmed through flow cytometry and confocal microscopy .

Case Study 2: Structural Optimization

Research focused on optimizing the structure of cyclobutane-based peptides to enhance their biological activity. By varying the length and stereochemistry of the peptides, researchers identified specific configurations that improved cell uptake and reduced cytotoxicity. This structural optimization is crucial for developing safe and effective drug delivery systems .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

N,1-dimethylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(7-2)4-3-5-6;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPENZQNEMWWFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260859-52-6 | |

| Record name | N,1-dimethylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.